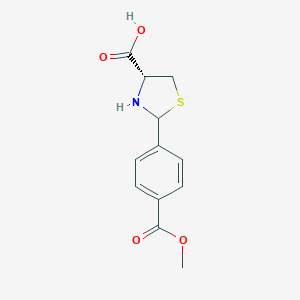
(4R)-2-(4-methoxycarbonylphenyl)-1,3-thiazolidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R)-2-(4-methoxycarbonylphenyl)-1,3-thiazolidine-4-carboxylic acid, also known as 'MTCA', is a thiazolidine derivative that has gained significant attention in recent years due to its potential therapeutic applications. This compound has been studied for its anti-inflammatory, anti-tumor, and anti-diabetic properties.
Wirkmechanismus
The exact mechanism of action of MTCA is not fully understood. However, it is believed to exert its anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor involved in the expression of pro-inflammatory cytokines. MTCA's anti-tumor effects are thought to be due to its ability to induce apoptosis in cancer cells by activating the caspase cascade. MTCA's anti-diabetic effects are believed to be due to its ability to activate AMP-activated protein kinase (AMPK), a key regulator of glucose and lipid metabolism.
Biochemical and Physiological Effects:
MTCA has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that MTCA inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. MTCA has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. In vivo studies have shown that MTCA improves insulin sensitivity and reduces blood glucose levels in diabetic animal models.
Vorteile Und Einschränkungen Für Laborexperimente
MTCA has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to be stable under a variety of conditions. MTCA has also been shown to be non-toxic at therapeutic doses. However, there are also some limitations to using MTCA in lab experiments. It has limited solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to fully understand the mechanism of action of MTCA.
Zukünftige Richtungen
There are several future directions for research on MTCA. One area of interest is the development of MTCA derivatives with improved solubility and bioavailability. Another area of interest is the investigation of MTCA's potential as an anti-inflammatory agent in the treatment of inflammatory diseases such as rheumatoid arthritis. Finally, further studies are needed to fully understand the mechanism of action of MTCA and its potential therapeutic applications.
Synthesemethoden
MTCA can be synthesized through a multistep process starting with the reaction of 4-methoxycarbonylbenzaldehyde with thiourea to form 4-methoxycarbonylphenylthiourea. This intermediate is then reacted with ethyl chloroacetate to form ethyl 2-(4-methoxycarbonylphenyl)-1,3-thiazolidine-4-carboxylate. Finally, the ester group is hydrolyzed to form MTCA.
Wissenschaftliche Forschungsanwendungen
MTCA has been studied for its potential therapeutic applications in various fields. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. MTCA has also been studied for its anti-tumor properties, as it inhibits the growth of cancer cells by inducing apoptosis. In addition, MTCA has shown potential as an anti-diabetic agent by improving insulin sensitivity and reducing blood glucose levels.
Eigenschaften
Produktname |
(4R)-2-(4-methoxycarbonylphenyl)-1,3-thiazolidine-4-carboxylic acid |
|---|---|
Molekularformel |
C12H13NO4S |
Molekulargewicht |
267.3 g/mol |
IUPAC-Name |
(4R)-2-(4-methoxycarbonylphenyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C12H13NO4S/c1-17-12(16)8-4-2-7(3-5-8)10-13-9(6-18-10)11(14)15/h2-5,9-10,13H,6H2,1H3,(H,14,15)/t9-,10?/m0/s1 |
InChI-Schlüssel |
ASAYCBZOZLTZEN-RGURZIINSA-N |
Isomerische SMILES |
COC(=O)C1=CC=C(C=C1)C2N[C@@H](CS2)C(=O)O |
SMILES |
COC(=O)C1=CC=C(C=C1)C2NC(CS2)C(=O)O |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C2NC(CS2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



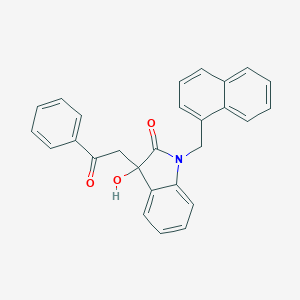
![3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214679.png)
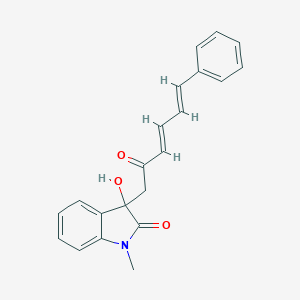
![1-Benzo[1,3]dioxol-5-ylmethyl-3-hydroxy-3-(2-oxo-2-phenyl-ethyl)-1,3-dihydro-indol-2-one](/img/structure/B214690.png)
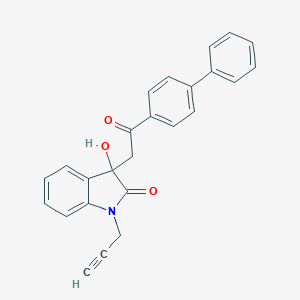
![3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214698.png)
![3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214700.png)
![3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214702.png)
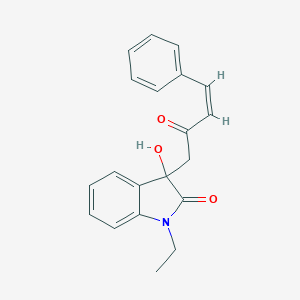
![3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214705.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214707.png)
![1-Ethyl-3-[2-(4-fluoro-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B214708.png)
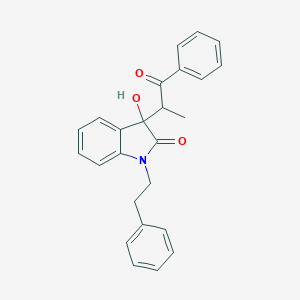
![5-chloro-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214713.png)